molecular formula C8H7BrF3NS B8028975 3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine

3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine

Cat. No.: B8028975
M. Wt: 286.11 g/mol
InChI Key: SATMDRDRSQOXRV-UHFFFAOYSA-N
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Description

3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Major Products

    Substitution: Formation of 3-substituted pyridines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the biological activity of compounds, making this pyridine derivative a candidate for drug discovery.

    Medicine: Explored for its potential therapeutic properties. Compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the ethylsulfanyl group may influence the compound’s lipophilicity and membrane permeability. The bromine atom can serve as a reactive site for further functionalization or metabolic transformation.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridine: Lacks the bromine substituent, which may result in different reactivity and applications.

    3-Bromo-5-(trifluoromethyl)pyridine:

    3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to variations in reactivity and biological activity.

Uniqueness

3-Bromo-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents. The presence of bromine, ethylsulfanyl, and trifluoromethyl groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-2-ethylsulfanyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NS/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATMDRDRSQOXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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